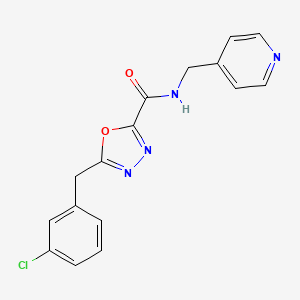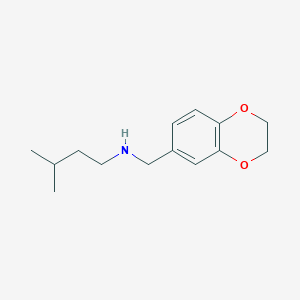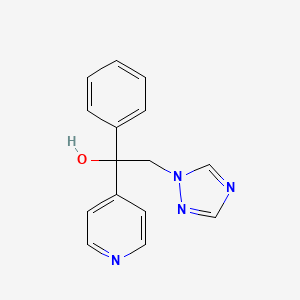![molecular formula C25H30N4O3 B11474535 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11474535.png)
2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound with a unique structure that combines various functional groups, including a triazole ring, a phenol group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the 1,2,4-triazole ring.
Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions.
Attachment of the Phenol Group: The phenol group is typically introduced via electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the triazole ring can lead to various reduced triazole derivatives.
Scientific Research Applications
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenol group but different overall structure and properties.
Dichloroaniline: An aniline derivative with different functional groups and chemical behavior.
Uniqueness
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to its combination of a triazole ring, phenol group, and piperidine moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-2-(2-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C25H30N4O3/c1-31-22-12-10-19(18-23(22)32-2)11-13-24-26-25(20-8-4-5-9-21(20)30)29(27-24)17-16-28-14-6-3-7-15-28/h4-5,8-13,18,30H,3,6-7,14-17H2,1-2H3/b13-11+ |
InChI Key |
PUQXAOTZGXKESZ-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)CCN4CCCCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)CCN4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-1-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474453.png)
![7-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11474467.png)

![methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11474487.png)

![1,3-diamino-10-(3-nitrophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11474498.png)

![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11474512.png)

![3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11474520.png)
![4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11474521.png)
![4-(4-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474525.png)
![3-(3-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474542.png)
![N-(biphenyl-2-yl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11474550.png)
